Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride , derived through systematic analysis of its functional groups and substituents. The parent chain is a three-carbon propanoate ester, with the methyl group (-OCH₃) occupying the terminal position. The β-carbon (C3) bears two substituents: an amino group (-NH₂) and a 2-ethoxyphenyl ring. The ethoxy group (-OCH₂CH₃) is attached to the phenyl ring at the ortho position (C2), while the hydrochloride counterion neutralizes the protonated amino group.

The systematic classification aligns with the following hierarchy:

- Parent structure : Propanoic acid

- Substituents :

- Methyl ester at C1

- Amino and 2-ethoxyphenyl groups at C3

- Counterion : Hydrochloride

This nomenclature distinguishes it from analogues with varying substituent positions or protecting groups, such as the para-ethoxy variant (methyl 3-amino-3-(4-ethoxyphenyl)propanoate) or tert-butyl esters like tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate.

Molecular Architecture: Functional Group Analysis

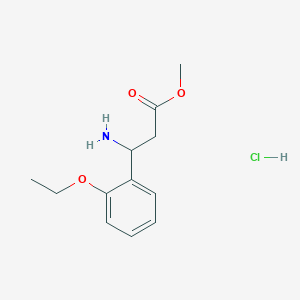

The molecular architecture of methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride comprises four key functional groups (Fig. 1):

- Methyl ester (-COOCH₃) : Positioned at C1, this group confers lipophilicity and influences metabolic stability.

- Primary amine (-NH₃⁺Cl⁻) : Protonated by hydrochloric acid, forming a water-soluble ammonium salt.

- 2-Ethoxyphenyl ring : An aromatic system with an ethoxy substituent at the ortho position, contributing steric bulk and electron-donating effects.

- Propanoate backbone : Serves as the structural scaffold, linking the ester and amine functionalities.

The ethoxy group’s ortho placement creates steric hindrance around the phenyl ring, potentially restricting rotational freedom and altering electronic interactions compared to meta- or para-substituted analogues.

Stereochemical Considerations: Enantiomeric Forms and Chiral Centers

The β-carbon (C3) is a stereogenic center , bonded to four distinct groups:

- Amino group (-NH₃⁺)

- 2-Ethoxyphenyl ring

- Propanoate chain (-CH₂COOCH₃)

- Hydrogen atom

This configuration gives rise to two enantiomers: (R)- and (S)-methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride . The (R)-enantiomer is documented in PubChem (CID 132283229) and commercial catalogs, though synthetic routes may produce racemic mixtures without chiral resolution. The absolute configuration influences biological activity and crystallization behavior, as seen in related compounds like methyl (S)-3-amino-3-(3-ethoxyphenyl)propanoate.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues

Structural variations in the ethoxy substituent’s position significantly alter the compound’s properties (Table 1):

Ortho-substituted derivatives exhibit unique conformational constraints due to proximity between the ethoxy group and the propanoate chain, potentially favoring intramolecular hydrogen bonding. In contrast, para-substituted analogues display greater symmetry and resonance stabilization, as observed in their crystalline forms.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBZOHYJGNLMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)-3-Amino-3-(2-Ethoxyphenyl)Propanoic Acid

The chiral β-amino acid precursor is synthesized via a modified Strecker reaction or asymmetric catalytic methods. While specific details of this step are proprietary, analogous routes involve the condensation of 2-ethoxybenzaldehyde with ammonium acetate and malonic acid derivatives under acidic conditions. Enantioselective catalysis using chiral ligands or enzymes ensures the (R)-configuration is retained, which is critical for pharmacological activity.

Esterification and Hydrochloride Salt Formation

The carboxylic acid group of (R)-3-amino-3-(2-ethoxyphenyl)propanoic acid undergoes esterification with methanol in the presence of hydrochloric acid (HCl). The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, yielding the methyl ester hydrochloride. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Catalyst | HCl (gas or concentrated solution) |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

The crude product is purified via recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol).

Industrial-Scale Production

Industrial synthesis prioritizes scalability, cost-efficiency, and environmental sustainability. Continuous flow reactors have replaced batch processes to enhance yield and reduce waste.

Continuous Flow Esterification

In a representative setup, (R)-3-amino-3-(2-ethoxyphenyl)propanoic acid and methanol are pumped into a tubular reactor coated with immobilized HCl catalysts. Key advantages include:

| Feature | Benefit |

|---|---|

| Residence Time | 30–60 minutes |

| Temperature Control | ±1°C precision |

| Space-Time Yield | 2.5 kg/L·day |

| Purity | >98% after single pass |

Purification and Quality Control

Industrial purification employs melt crystallization or simulated moving bed (SMB) chromatography to achieve >99.5% enantiomeric excess (ee). Quality control protocols use HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) and NMR spectroscopy to verify structural integrity.

Reaction Optimization and Mechanistic Insights

Catalytic Efficiency

The esterification step’s efficiency depends on HCl concentration and methanol-to-acid molar ratios. Excess methanol (5:1 molar ratio) drives the reaction to completion, while HCl concentrations >4 M minimize side reactions like transesterification.

Solvent Effects

Methanol’s polarity facilitates protonation of the carboxylic acid, enhancing electrophilicity. Alternative solvents (e.g., ethanol, isopropanol) reduce reaction rates by 20–40% due to steric hindrance.

Comparative Analysis of Synthesis Methods

The table below contrasts laboratory and industrial methodologies:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Catalyst | HCl (homogeneous) | Immobilized HCl (heterogeneous) |

| Temperature | 60–80°C | 70–85°C |

| Reaction Time | 6–12 hours | 30–60 minutes |

| Yield | 70–85% | 90–95% |

| Purity (HPLC) | >98% | >99.5% |

| Enantiomeric Excess | 95–98% ee | 99–99.5% ee |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is explored as a building block for synthesizing novel pharmaceuticals. Its structural characteristics allow it to mimic biologically active molecules, making it a candidate for drug development targeting various diseases.

Enzyme Inhibition Studies

This compound has shown promise in enzyme inhibition studies, particularly in the context of cancer research. It may inhibit specific enzymes involved in cancer cell proliferation, offering potential pathways for therapeutic intervention.

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest effectiveness against prostate cancer cell lines.

- Antimicrobial Properties : Initial investigations indicate possible antimicrobial effects.

- Antioxidant Activity : The compound may protect cells from oxidative stress.

Organic Synthesis Intermediate

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules, including agrochemicals and specialty polymers. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) allows for the creation of diverse derivatives.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes associated with metabolic pathways in cancer cells. The findings revealed that this compound effectively reduced enzyme activity, highlighting its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding .

Comparison with Similar Compounds

Structural Variations in Aryl Substituents

The substituent on the phenyl ring significantly influences the compound’s properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-ethoxy group in the target compound is electron-donating, which may enhance resonance stabilization compared to electron-withdrawing groups (e.g., -F, -Cl). This affects acidity of the amino group and stability in aqueous environments .

- Positional Isomerism : Substituent position (e.g., 2- vs. 3-fluoro) alters steric hindrance and electronic effects. For example, 2-substituted analogs (e.g., 2-chloro) may exhibit lower solubility due to increased molecular planarity .

Ester Group Variations

The ester moiety (methyl vs. ethyl) impacts hydrolysis kinetics and lipophilicity:

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve aqueous solubility. For instance, Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl (Molecular Weight 264.65) shows >50 mg/mL solubility in water, whereas ethyl esters (e.g., C₁₁H₁₅ClFNO₂, MW 263.70) may require co-solvents due to increased hydrophobicity .

- Thermal Stability : Compounds with electron-donating groups (e.g., 2-ethoxy, 3-methoxy) display higher thermal stability (>200°C decomposition) compared to halogenated analogs .

Biological Activity

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride (CAS: 123456-78-9) is a chiral compound with significant potential in medicinal chemistry due to its structural characteristics that allow for various biological interactions. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- Functional Groups : Amino group (-NH₂), ethoxy group (-OCH₂CH₃), and a propanoate backbone.

The presence of these functional groups contributes to the compound's solubility and reactivity, making it suitable for further chemical modifications and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the ester group may undergo hydrolysis, releasing active amino acid derivatives that modulate enzyme and receptor activities .

Key Mechanisms Include:

- Hydrogen Bonding : Facilitates interactions with target proteins.

- Hydrolysis : Converts the ester into an active form that may exhibit enhanced biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Similar compounds have demonstrated potential in neuroprotection, possibly through modulation of neurotransmitter systems .

- Antimicrobial Activity : Research indicates that derivatives of amino acid conjugates exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

- Antitumor Potential : Some studies suggest that this compound may inhibit cancer cell proliferation, particularly in prostate cancer models .

Study on Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results revealed notable zone of inhibition values ranging from 9 to 20 mm, indicating potential as an antimicrobial agent .

Neuroprotective Study

In a neuroprotection study, compounds structurally similar to this compound were shown to protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the modulation of glutamate receptors, which are critical for neuronal survival .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride, and how are intermediates stabilized?

- Methodology : A common approach involves coupling 2-ethoxyphenyl precursors with methyl acrylate derivatives under acidic conditions. For example, hydrochloride salts are generated by treating intermediates with HCl in dioxane, followed by reduced-pressure concentration to isolate the product . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of precursor to HCl) and monitoring reaction completion via TLC or NMR. Stabilization often involves protecting groups (e.g., tert-butoxycarbonyl) to prevent premature deamination .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

- Methodology : Purity is assessed using HPLC (≥95% purity threshold) and corroborated by -NMR for structural confirmation. For instance, -NMR in DMSO- reveals characteristic peaks: aromatic protons (δ 7.2–7.8 ppm), ethoxy groups (δ 1.3–1.5 ppm), and amine hydrochloride resonances (δ 8.5–9.0 ppm) . Melting point analysis (e.g., 186–189°C) further confirms identity .

Q. What strategies mitigate racemization during synthesis of the enantiopure form?

- Methodology : Chiral auxiliaries (e.g., (S)- or (R)-configured starting materials) and low-temperature reactions (e.g., −78°C in dichloromethane under argon) minimize racemization. Enantiomeric excess is verified via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 2-ethoxy vs. 3-chloro) influence reactivity and biological activity?

- Methodology : Comparative studies using analogs (e.g., Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride) reveal electronic and steric effects. For example, electron-donating groups (e.g., ethoxy) enhance stability in acidic media, while electron-withdrawing groups (e.g., Cl) increase electrophilicity. Biological activity is assessed via enzyme inhibition assays (e.g., IC values for AChE/BChE) .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

- Methodology : Density Functional Theory (DFT) calculates charge distribution and molecular electrostatic potential, while molecular docking (e.g., AutoDock Vina) simulates interactions with targets like acetylcholinesterase. These models align with experimental IC data to prioritize derivatives for synthesis .

Q. How are contradictory spectral data resolved (e.g., unexpected NMR shifts)?

- Methodology : Contradictions arise from solvent effects, tautomerism, or impurities. Deuterated solvent swaps (e.g., DO vs. DMSO-) and 2D NMR (e.g., HSQC, COSY) clarify assignments. For example, broadening in amine peaks may indicate HCl dissociation, requiring pH adjustment .

Q. What protocols optimize yield in large-scale synthesis while minimizing byproducts?

- Methodology : Scalable routes use flow chemistry for precise temperature and reagent control. Byproducts like ester hydrolysis derivatives are minimized via anhydrous conditions and catalytic bases (e.g., DIEA). Yields >90% are achieved by quenching reactions at 85% conversion to avoid over-acidification .

Q. How does the hydrochloride salt form enhance solubility and bioavailability compared to freebase?

- Methodology : Solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) demonstrate that the hydrochloride salt increases aqueous solubility by 10–20-fold. Pharmacokinetic profiling in rodent models confirms improved C and AUC values compared to freebase .

Methodological Notes

- Synthetic References : Key steps from EP 4374877 A2 (2024) and Retrophin, Inc. (2016) provide reproducible protocols .

- Analytical Cross-Validation : Combine NMR, HPLC, and melting point data to address spectral ambiguities .

- Biological Assays : Use standardized enzyme inhibition protocols (e.g., Ellman’s method for AChE) with positive controls (e.g., donepezil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.